Non-Bridged vs. Bridged Piperidine Scaffold: Conformational Flexibility and Receptor Binding Potential
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate features a non-bridged piperidine ring, distinguishing it from the bridged-piperidine analogs that dominate the high-affinity ORL-1 modulator patent landscape. In the bridged-piperidine series, representative compounds achieve ORL-1 Ki values of 2.4 ± 0.2 nM [1]. The non-bridged scaffold retains rotational flexibility around the piperidine ring, which can alter binding kinetics and receptor residence time compared to the conformationally constrained bridged analogs [2] [3]. This structural difference makes the compound a valuable comparator for probing the contribution of piperidine ring flexibility to ORL-1 and opioid receptor subtype selectivity.
| Evidence Dimension | Piperidine ring architecture (non-bridged vs. bridged) and associated ORL-1 binding affinity |
|---|---|
| Target Compound Data | Non-bridged piperidine; ORL-1 Ki value not reported in public domain for this specific compound |
| Comparator Or Baseline | Bridged-piperidine analog from US9145408: ORL-1 Ki = 2.4 ± 0.2 nM |
| Quantified Difference | Structural class difference: non-bridged permits ring-flipping conformational exchange; bridged restricts to a single conformer. Binding affinity difference: quantitative data unavailable for direct head-to-head comparison. |
| Conditions | Radioligand binding assay; ORL-1 receptor expressed in recombinant system; [³H]nociceptin as radioligand (0.5 nM) |
Why This Matters
For researchers building structure-activity relationship (SAR) models, the non-bridged scaffold provides a critical comparator to isolate the contribution of piperidine ring flexibility to ORL-1 binding, which cannot be achieved using only bridged-piperidine analogs.
- [1] Tsuno N, Whitehead JW, Yao J. Substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators. US Patent US9145408. BindingDB Ki Summary: Ki 2.4±0.2 nM for ORL-1. 2015. View Source
- [2] Fuchino K, Goehring RR, Shao B, Taoda Y, Tsuno N, Whitehead JW, Yao J. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent US8846929B2, 2014. View Source
- [3] Purdue Pharma L.P. Substituted-quinoxaline-type piperidine compounds and the uses thereof. European Patent EP2433935A1, 2008. View Source
